molecular formula C22H20ClN3O2 B10989996 3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one

3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10989996
M. Wt: 393.9 g/mol
InChI Key: MWOUWZGDGGHVAT-UHFFFAOYSA-N
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Description

3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

3-[3-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C22H20ClN3O2/c23-13-5-7-19-16(11-13)17-12-26(10-9-20(17)24-19)21(27)8-6-15-14-3-1-2-4-18(14)25-22(15)28/h1-5,7,11,15,24H,6,8-10,12H2,(H,25,28)

InChI Key

MWOUWZGDGGHVAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCC4C5=CC=CC=C5NC4=O

Origin of Product

United States

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